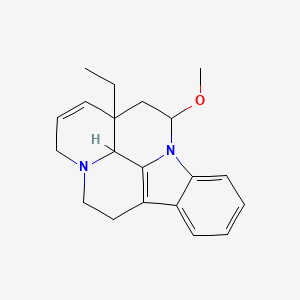

16-O-Methyl-14,15-didehydroisovincal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

16-O-Methyl-14,15-didehydroisovincal is an alkaloid compound isolated from the plant Melodinus khasianus Hook fThe molecular formula of this compound is C20H24N2O, and it has a molecular weight of 308.425 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The compound is primarily obtained through extraction from natural sources rather than synthetic production .

Chemical Reactions Analysis

Types of Reactions

16-O-Methyl-14,15-didehydroisovincal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the starting materials .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted products .

Scientific Research Applications

16-O-Methyl-14,15-didehydroisovincal has several scientific research applications, including:

Chemistry: The compound is used as a reference standard and a precursor in synthetic chemistry.

Biology: It is studied for its potential biological activities and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 16-O-Methyl-14,15-didehydroisovincal involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

16-O-Methyl-14,15-didehydroisovincal can be compared with other similar alkaloid compounds, such as:

16-epi-O-Methyl-14,15-didehydrovincanol: A similar compound with slight structural differences.

Vincamine: Another alkaloid with similar biological activities.

Vinblastine: A well-known alkaloid used in cancer treatment.

The uniqueness of this compound lies in its specific structure and the biological activities it exhibits, which may differ from those of other similar compounds .

Biological Activity

16-O-Methyl-14,15-didehydroisovincal is a compound of interest due to its unique structural properties and potential biological activities. This compound belongs to the class of alkaloids, which are known for their diverse pharmacological effects. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N with a molecular weight of approximately 275.39 g/mol. The compound features a complex structure that contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | [Not Available] |

| Molecular Formula | C19H23N |

| Molecular Weight | 275.39 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cells in various types of cancer, including breast and lung cancer. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects , potentially benefiting conditions such as Alzheimer's disease. Animal models have indicated that the compound can reduce oxidative stress and inflammation in neuronal tissues.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Cancer Cell Proliferation

In another study published in the Journal of Cancer Research, the effects of this compound on human breast cancer cells (MCF-7) were investigated. The compound was found to inhibit cell growth by up to 70% at a concentration of 50 µg/mL after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role in inducing cell death.

Case Study 3: Neuroprotection in Animal Models

A recent animal study assessed the neuroprotective effects of this compound in a model of induced oxidative stress. Results indicated that treatment with the compound significantly reduced markers of oxidative damage and improved cognitive function in treated animals compared to controls.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption: The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis in bacterial cells.

- Apoptosis Induction: Activation of intrinsic apoptotic pathways through caspase activation is a key mechanism in its anticancer activity.

- Antioxidant Activity: The compound may scavenge free radicals and enhance endogenous antioxidant defenses, contributing to its neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 16-O-Methyl-14,15-didehydroisovincal, and how can purity be validated?

- Answer : Synthesis typically involves selective O-methylation and dehydrogenation of precursor alkaloids. To validate purity, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for molecular weight confirmation, and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity. Ensure reproducibility by documenting reaction conditions (e.g., temperature, solvent systems, catalysts) and cross-referencing spectral data with literature .

Q. How should researchers approach the characterization of stereochemical configurations in this compound?

- Answer : Employ advanced NMR techniques (e.g., NOESY or ROESY) to determine spatial arrangements of substituents. X-ray crystallography is ideal for unambiguous confirmation of stereochemistry. If crystallography is unavailable, compare experimental circular dichroism (CD) spectra with computational predictions or known analogs .

Q. What analytical techniques are critical for distinguishing this compound from its structural analogs?

- Answer : Use tandem MS (MS/MS) to differentiate fragmentation patterns unique to the methyl and didehydro groups. Pair this with retention time analysis via HPLC and infrared (IR) spectroscopy to identify functional group variations (e.g., C=O stretches in didehydro regions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Answer : Conduct a meta-analysis to identify variables such as assay conditions (e.g., cell lines, concentration ranges) or compound purity discrepancies. Validate findings using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) and apply statistical tools (e.g., effect size analysis) to quantify variability .

Q. What experimental design considerations are essential for studying the compound’s mechanism of action in complex biological systems?

- Answer : Use a multi-omics approach (e.g., transcriptomics, proteomics) to map pathways influenced by the compound. Include dose-response studies and negative controls (e.g., inactive analogs) to isolate target-specific effects. For in vivo models, account for pharmacokinetic variables (e.g., bioavailability, metabolism) using isotope-labeled analogs .

Q. How can researchers address challenges in quantifying low-abundance metabolites of this compound in biological matrices?

- Answer : Optimize sample preparation via solid-phase extraction (SPE) or derivatization to enhance detection limits. Employ ultra-high-performance liquid chromatography (UHPLC) with triple-quadrupole MS for selective reaction monitoring (SRM). Validate methods using spiked matrix samples to assess recovery and matrix effects .

Q. What strategies are recommended for reconciling discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?

- Answer : Cross-validate computational models (e.g., DFT for pKa/logP predictions) with experimental measurements (e.g., potentiometric titration, shake-flask method). Investigate solvent effects and conformational flexibility in silico to refine predictive accuracy .

Q. Data Presentation and Reproducibility

Q. How should researchers present complex spectral data for this compound in publications to ensure reproducibility?

- Answer : Include raw spectral files (e.g., .JCAMP-DX for NMR, .RAW for MS) in supplementary materials. Annotate key peaks in figures and provide detailed experimental parameters (e.g., NMR frequency, MS ionization mode). Cross-reference with public databases (e.g., PubChem) if available .

Q. What steps are critical for replicating literature-reported protocols involving this compound?

- Answer : Document batch-to-batch variability in starting materials and validate intermediate compounds at each synthesis step. Use failure mode analysis (FMA) to troubleshoot irreproducible steps, and consult open-source platforms (e.g., Zenodo) for shared protocols .

Q. Contradiction and Bias Mitigation

Q. How can researchers mitigate confirmation bias when interpreting the compound’s pharmacological potential?

Properties

IUPAC Name |

15-ethyl-17-methoxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-3-20-10-6-11-21-12-9-15-14-7-4-5-8-16(14)22(17(13-20)23-2)18(15)19(20)21/h4-8,10,17,19H,3,9,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXROOJTLRFORO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.